1-Phenyl-1'-(2-hydroxyethyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol
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Overview
Description
1-Phenyl-1’-(2-hydroxyethyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol is a complex organic compound belonging to the class of bipyrazoles Bipyrazoles are heterocyclic compounds containing two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1’-(2-hydroxyethyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of appropriate hydrazine derivatives with diketones or β-ketoesters to form the pyrazole ring.
Substitution reactions: The phenyl and hydroxyethyl groups are introduced through substitution reactions using suitable reagents such as phenylhydrazine and ethylene oxide.
Methylation: The dimethyl groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions using oxidizing agents like hydrogen peroxide or potassium permanganate.
Industrial Production Methods
Industrial production of 1-Phenyl-1’-(2-hydroxyethyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1’-(2-hydroxyethyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and hydroxyethyl groups can undergo electrophilic or nucleophilic substitution reactions using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, PCC, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkyl halides (methyl iodide, ethyl bromide).
Major Products Formed
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols, amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Phenyl-1’-(2-hydroxyethyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-1’-(2-hydroxyethyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. It may also interact with DNA or proteins, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.
1-Phenyl-1’-(2-hydroxyethyl)-3,3’-dimethyl[4,5’]-bipyrazol: Lacks the hydroxyl group, which may influence its chemical reactivity and biological activity.
1-Phenyl-1’-(2-hydroxyethyl)-3,3’-dimethyl-5-methoxy[4,5’]-bipyrazol: Contains a methoxy group instead of a hydroxyl group, which may alter its electronic properties and interactions with biological targets.
Uniqueness
1-Phenyl-1’-(2-hydroxyethyl)-3,3’-dimethyl-5-hydroxy[4,5’]-bipyrazol is unique due to the presence of both hydroxyethyl and hydroxyl groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential interactions with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[2-(2-hydroxyethyl)-5-methylpyrazol-3-yl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-11-10-14(19(17-11)8-9-21)15-12(2)18-20(16(15)22)13-6-4-3-5-7-13/h3-7,10,18,21H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZYDNKKPFPMJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=C(NN(C2=O)C3=CC=CC=C3)C)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401170424 |
Source
|
Record name | 5-Hydroxy-3,3′-dimethyl-1-phenyl[4,5′-bi-1H-pyrazole]-1′-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401170424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245039-44-5 |
Source
|
Record name | 5-Hydroxy-3,3′-dimethyl-1-phenyl[4,5′-bi-1H-pyrazole]-1′-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401170424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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